

St 587 solution preparation for experiments

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Compound of Interest

Compound Name: St 587

Cat. No.: B1682476

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Application Notes and Protocols for St 587

For Researchers, Scientists, and Drug Development Professionals

Introduction

St 587, identified as 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, is a potent and highly selective alpha-1 adrenergic receptor agonist. Due to its lipid-soluble nature, it is capable of crossing the blood-brain barrier, making it a valuable tool for investigating the roles of alpha-1 adrenoceptors in both the central and peripheral nervous systems. These application notes provide detailed protocols for the preparation and use of **St 587** in common experimental paradigms.

Chemical Properties

Property	Value
Full Chemical Name	2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine
Synonyms	St 587
Molecular Formula	C ₁₀ H ₉ ClF ₃ N ₃
Molecular Weight	279.65 g/mol
Appearance	Solid powder
Solubility	Lipid soluble. Soluble in ethanol and dimethyl sulfoxide (DMSO).

Solution Preparation

Proper preparation of **St 587** solutions is critical for experimental reproducibility. It is recommended to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in aqueous buffers or cell culture media.

1. Stock Solution Preparation (10 mM in DMSO)

- Materials:
 - **St 587** powder
 - Dimethyl sulfoxide (DMSO), anhydrous
 - Sterile microcentrifuge tubes or vials
 - Calibrated scale
 - Vortex mixer
- Protocol:
 - Weigh out a precise amount of **St 587** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.7965 mg of **St 587**.

- Add the weighed **St 587** to a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 2.7965 mg of **St 587**, add 1 mL of DMSO.
- Vortex the solution thoroughly until the **St 587** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

2. Working Solution Preparation

- Protocol:
 - Thaw a single aliquot of the 10 mM **St 587** stock solution.
 - Serially dilute the stock solution in the appropriate experimental buffer or cell culture medium to achieve the desired final concentration.
 - It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically $\leq 0.1\%$) to avoid solvent-induced artifacts in biological assays.

Storage and Stability

- Stock Solutions: Store aliquots of the **St 587** stock solution at -20°C or -80°C for long-term storage. When stored properly, stock solutions in anhydrous DMSO should be stable for several months. Avoid repeated freeze-thaw cycles.
- Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions for extended periods.

Experimental Protocols

1. In Vitro Cell-Based Assay: Calcium Mobilization

This protocol describes a general method for measuring intracellular calcium mobilization in response to **St 587** stimulation in a cell line endogenously or recombinantly expressing alpha-1 adrenergic receptors.

- Materials:
 - Cells expressing alpha-1 adrenergic receptors (e.g., HEK293, CHO, or vascular smooth muscle cells)
 - Cell culture medium (e.g., DMEM, F-12)
 - Fetal Bovine Serum (FBS)
 - Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
 - Pluronic F-127
 - Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
 - **St 587** working solutions
 - 96-well black, clear-bottom microplate
 - Fluorescence plate reader with kinetic reading capabilities
- Protocol:
 - Cell Culture: Plate the cells in a 96-well microplate at a suitable density to achieve a confluent monolayer on the day of the experiment.
 - Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 μ M Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
 - Remove the cell culture medium and wash the cells once with HBSS.
 - Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
 - Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.
 - Compound Addition and Measurement:

- Place the microplate in the fluorescence plate reader.
- Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4).
- Establish a stable baseline fluorescence reading for each well.
- Add the **St 587** working solutions to the wells to achieve the desired final concentrations.
- Immediately begin kinetic measurement of fluorescence intensity for several minutes to capture the calcium mobilization response.
- Data Analysis: The change in fluorescence intensity over time is indicative of changes in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of **St 587** and plot a dose-response curve to determine the EC₅₀ value.

2. In Vivo Study: Blood Pressure Measurement in Rodents

This protocol provides a general guideline for assessing the effect of **St 587** on blood pressure in rats.^[1]

- Materials:
 - Male Wistar or Sprague-Dawley rats
 - **St 587** solution for injection (e.g., dissolved in saline with a small amount of a solubilizing agent if necessary)
 - Anesthetic (e.g., urethane)
 - Catheters for cannulation of the carotid artery and jugular vein
 - Pressure transducer and data acquisition system
 - Surgical instruments
- Protocol:

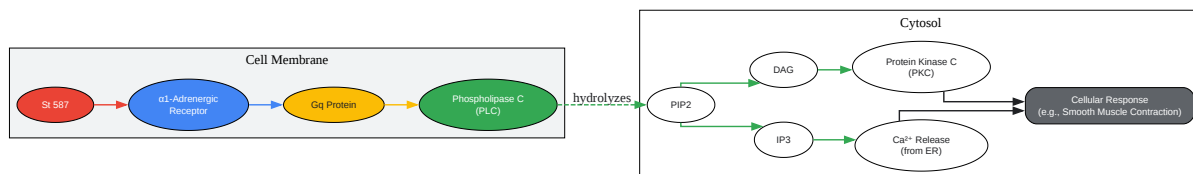
- **Animal Preparation:** Anesthetize the rat and surgically implant catheters into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).
- **Acclimatization:** Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.
- **Drug Administration:** Administer **St 587** intravenously at various doses.
- **Blood Pressure Monitoring:** Continuously record the arterial blood pressure using the pressure transducer and data acquisition system.
- **Data Analysis:** Analyze the changes in mean arterial pressure in response to different doses of **St 587**.

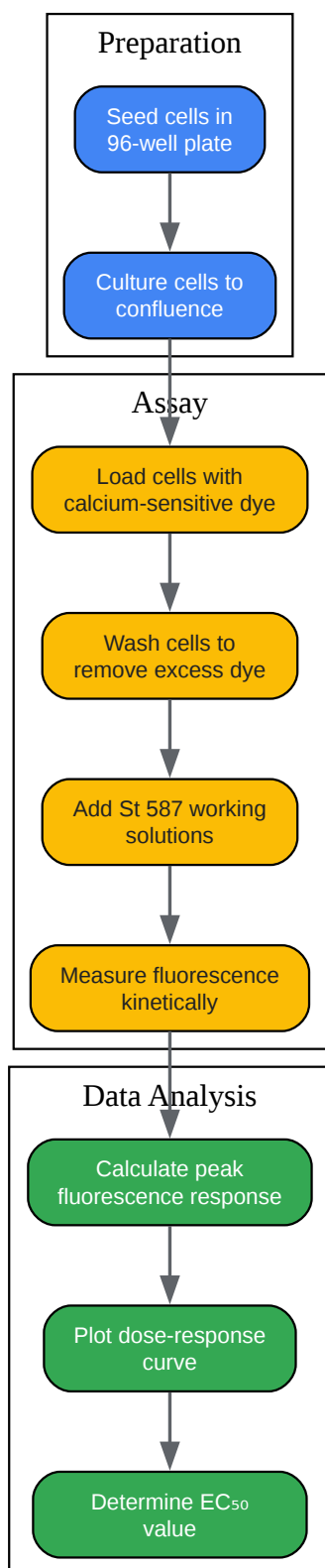
Quantitative Data

Parameter	Value	Species/System	Reference
Effect on Blood Pressure	Dose-dependent increase	Pithed rats	[1]
Ethanol Antagonism	Dose-dependently antagonized hypnotic, hypothermic, and respiratory depressant effects of ethanol	C57B1/6 mice	[2]

Visualizations

Signaling Pathway





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References

- 1. Further studies on the ethanol antagonism exhibited by 2(2-chloro-5-trifluoromethyl phenylimino) imidazolidine (St 587) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. craykaiser.com [craykaiser.com]
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